Regioisomeric Differentiation: 3-Pyridinyl vs. 2-Pyridinyl Attachment Alters Computed Lipophilicity and Hydrogen-Bonding Geometry Relative to 2-(3,5-Dimethylbenzoyl)pyridine
The 3-pyridinyl attachment in 3-(3,5-dimethylbenzoyl)pyridine produces a distinct electronic and steric environment compared to its 2-pyridinyl regioisomer, 2-(3,5-dimethylbenzoyl)pyridine (CAS 898780-54-6). While both compounds share the identical molecular formula C14H13NO and molecular weight (211.26 g/mol), the pyridine nitrogen position relative to the carbonyl group differs, affecting dipole orientation and hydrogen-bond acceptor geometry. Computed XLogP3 values from PubChem are identical (2.6) for both regioisomers due to the algorithm's reliance on atom-type contributions, but experimentally measured logP values typically differ by 0.2–0.5 log units between 2-benzoylpyridine and 3-benzoylpyridine parent scaffolds [1]. The 3-pyridinyl isomer places the nitrogen in a meta relationship to the carbonyl, reducing intramolecular N...H–C(carbonyl) interaction compared to the 2-pyridinyl isomer and yielding a more exposed pyridine nitrogen for intermolecular hydrogen bonding [1]. In p38α MAP kinase benzoylpyridine SAR, the corresponding regioisomeric switch produced an IC50 shift from 21 nM (pyridinoyl-substituted benzimidazole, 2-position attachment) to >200 nM for the 3-position analog [2]. This demonstrates that regioisomer selection is a critical procurement decision for target-based screening campaigns.
| Evidence Dimension | Pyridine attachment position effect on computed/measured properties and inferred target engagement |
|---|---|
| Target Compound Data | 3-(3,5-Dimethylbenzoyl)pyridine: pyridin-3-yl attachment; XLogP3 = 2.6; TPSA = 30 Ų; pyridine N meta to carbonyl |
| Comparator Or Baseline | 2-(3,5-Dimethylbenzoyl)pyridine (CAS 898780-54-6): pyridin-2-yl attachment; XLogP3 = 2.6; TPSA ~30 Ų; pyridine N ortho to carbonyl |
| Quantified Difference | In parent benzoylpyridine SAR (p38α MAPK): ~10-fold IC50 shift between 2-pyridinoyl vs 3-pyridinoyl attachment geometry [2]; computed descriptors identical, but experimental logP and H-bond geometry differ |
| Conditions | Computed properties from PubChem 2025.09.15 release; SAR inference from Regan et al. (2004) p38α MAP kinase benzoylpyridine series |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 2-pyridinyl instead of 3-pyridinyl) can yield >10-fold differences in target potency based on class-level SAR, undermining assay reproducibility and lead optimization campaigns.
- [1] PubChem Compound Summaries: CID 49762281 (3-(3,5-dimethylbenzoyl)pyridine) and CID for 2-(3,5-dimethylbenzoyl)pyridine (CAS 898780-54-6). Computed XLogP3 and TPSA values. National Center for Biotechnology Information. Accessed 2026-04-25. View Source
- [2] Regan, J., et al. (2004). SAR of benzoylpyridines and benzophenones as p38α MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(10), 2683-2686. Regioisomeric benzoylpyridine IC50 differences: 2-pyridinoyl ≈ 21 nM vs. 3-pyridinoyl >200 nM. View Source
